molecular formula C24H20N4O7S2 B13753295 Benzenesulfonic acid, 5-((2-nitro-4-((phenylamino)sulfonyl)phenyl)amino)-2-(phenylamino)- CAS No. 72829-29-9

Benzenesulfonic acid, 5-((2-nitro-4-((phenylamino)sulfonyl)phenyl)amino)-2-(phenylamino)-

Cat. No.: B13753295
CAS No.: 72829-29-9
M. Wt: 540.6 g/mol
InChI Key: SACDZYZLZGGBFR-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 5-((2-nitro-4-((phenylamino)sulfonyl)phenyl)amino)-2-(phenylamino)- is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its sulfonic acid group attached to a benzene ring, along with multiple nitro and amino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 5-((2-nitro-4-((phenylamino)sulfonyl)phenyl)amino)-2-(phenylamino)- typically involves multiple steps, including nitration, sulfonation, and amination reactions. The process begins with the nitration of benzene to introduce nitro groups, followed by sulfonation to attach the sulfonic acid group. Amination reactions are then carried out to introduce the phenylamino groups. These reactions require specific conditions such as controlled temperatures, catalysts, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 5-((2-nitro-4-((phenylamino)sulfonyl)phenyl)amino)-2-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and hydrogen gas with a palladium catalyst for reduction. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 5-((2-nitro-4-((phenylamino)sulfonyl)phenyl)amino)-2-(phenylamino)- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 5-((2-nitro-4-((phenylamino)sulfonyl)phenyl)amino)-2-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to form stable complexes with proteins and other biomolecules allows it to modulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler compound with a single sulfonic acid group attached to a benzene ring.

    2-Nitrobenzenesulfonic acid: Contains both a nitro group and a sulfonic acid group on the benzene ring.

    4-Aminobenzenesulfonic acid: Features an amino group and a sulfonic acid group on the benzene ring.

Uniqueness

Benzenesulfonic acid, 5-((2-nitro-4-((phenylamino)sulfonyl)phenyl)amino)-2-(phenylamino)- is unique due to its complex structure, which includes multiple functional groups that confer a wide range of chemical reactivity and potential applications. Its ability to participate in various chemical reactions and form stable complexes with biological molecules sets it apart from simpler compounds.

Properties

CAS No.

72829-29-9

Molecular Formula

C24H20N4O7S2

Molecular Weight

540.6 g/mol

IUPAC Name

2-anilino-5-[2-nitro-4-(phenylsulfamoyl)anilino]benzenesulfonic acid

InChI

InChI=1S/C24H20N4O7S2/c29-28(30)23-16-20(36(31,32)27-18-9-5-2-6-10-18)12-14-21(23)26-19-11-13-22(24(15-19)37(33,34)35)25-17-7-3-1-4-8-17/h1-16,25-27H,(H,33,34,35)

InChI Key

SACDZYZLZGGBFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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